Bis(tetramethylcyclopentadienyl)chromium(II)
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Overview
Description
Bis(tetramethylcyclopentadienyl)chromium(II), also known as 1,1′,2,2′,3,3′,4,4′-Octamethylchromocene, is an organometallic compound with the molecular formula C18H26Cr and a molecular weight of 294.40 g/mol . This compound is a member of the metallocene family, where a metal center is sandwiched between two cyclopentadienyl anions. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tetramethylcyclopentadienyl)chromium(II) can be synthesized through the reaction of chromium(II) chloride with tetramethylcyclopentadienyl anions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions often involve low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for bis(tetramethylcyclopentadienyl)chromium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials to achieve high yields and product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(tetramethylcyclopentadienyl)chromium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis(tetramethylcyclopentadienyl)chromium(II) include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(III) or chromium(VI) compounds, while substitution reactions can produce a variety of organometallic complexes with different ligands .
Scientific Research Applications
Bis(tetramethylcyclopentadienyl)chromium(II) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of bis(tetramethylcyclopentadienyl)chromium(II) involves its ability to coordinate with other molecules and facilitate various chemical transformations. The compound’s unique structure allows it to interact with molecular targets through coordination bonds, influencing reaction pathways and product formation. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)chromium(II): Similar structure but with unsubstituted cyclopentadienyl ligands.
Bis(pentamethylcyclopentadienyl)chromium(II): Contains pentamethylcyclopentadienyl ligands, offering different steric and electronic properties.
Chromocene: Another member of the metallocene family with unsubstituted cyclopentadienyl ligands.
Uniqueness
Bis(tetramethylcyclopentadienyl)chromium(II) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide increased steric hindrance and electronic effects compared to unsubstituted cyclopentadienyl ligands.
Properties
InChI |
InChI=1S/2C9H13.Cr/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFUREAYKUNDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Cr] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cr |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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